molecular formula C23H27N3O7 B11100591 N'-[(E)-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide

N'-[(E)-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide

Cat. No.: B11100591
M. Wt: 457.5 g/mol
InChI Key: DWKBZBUMTUAONE-BUVRLJJBSA-N
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Description

N’-[(E)-{3-ETHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(2-METHYL-13-DIOXAN-2-YL)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their versatile applications in various fields such as medicinal chemistry, organic synthesis, and material science

Preparation Methods

The synthesis of N’-[(E)-{3-ETHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(2-METHYL-13-DIOXAN-2-YL)ACETOHYDRAZIDE typically involves the condensation reaction between an aldehyde or ketone and a hydrazide. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the hydrazone linkage, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

N’-[(E)-{3-ETHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(2-METHYL-13-DIOXAN-2-YL)ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups can be introduced into the molecule.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N’-[(E)-{3-ETHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(2-METHYL-13-DIOXAN-2-YL)ACETOHYDRAZIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-{3-ETHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(2-METHYL-13-DIOXAN-2-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N’-[(E)-{3-ETHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(2-METHYL-13-DIOXAN-2-YL)ACETOHYDRAZIDE can be compared with other similar hydrazone compounds, such as:

  • N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
  • N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and potential applications. The uniqueness of N’-[(E)-{3-ETHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(2-METHYL-13-DIOXAN-2-YL)ACETOHYDRAZIDE lies in its specific combination of functional groups, which imparts distinct reactivity and potential for diverse applications.

Properties

Molecular Formula

C23H27N3O7

Molecular Weight

457.5 g/mol

IUPAC Name

N-[(E)-[3-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]-2-(2-methyl-1,3-dioxan-2-yl)acetamide

InChI

InChI=1S/C23H27N3O7/c1-3-30-21-13-18(15-24-25-22(27)14-23(2)32-11-4-12-33-23)7-10-20(21)31-16-17-5-8-19(9-6-17)26(28)29/h5-10,13,15H,3-4,11-12,14,16H2,1-2H3,(H,25,27)/b24-15+

InChI Key

DWKBZBUMTUAONE-BUVRLJJBSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CC2(OCCCO2)C)OCC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CC2(OCCCO2)C)OCC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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